molecular formula C21H15ClO B1651949 4-Chloro-4'-phenylchalcone CAS No. 13662-60-7

4-Chloro-4'-phenylchalcone

Cat. No.: B1651949
CAS No.: 13662-60-7
M. Wt: 318.8 g/mol
InChI Key: ITOPRUNXNYEDGQ-OVCLIPMQSA-N
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Description

4-Chloro-4'-phenylchalcone is a chalcone derivative featuring a chlorine atom at the 4-position of the A-ring and a phenyl substituent at the 4'-position of the B-ring. Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones with a backbone structure of Ar–CH=CH–CO–Ar', where substituents on the aromatic rings modulate their physicochemical and biological properties. This compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 4-chlorobenzaldehyde and 4-phenylacetophenone derivatives . Its applications span pharmaceutical intermediates and chemical research, particularly in studies exploring structure-activity relationships (SAR) for enzyme inhibition and drug development .

Properties

CAS No.

13662-60-7

Molecular Formula

C21H15ClO

Molecular Weight

318.8 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H15ClO/c22-20-13-6-16(7-14-20)8-15-21(23)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+

InChI Key

ITOPRUNXNYEDGQ-OVCLIPMQSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Analogous Chalcone Derivatives

Structural and Electronic Effects

Substituents on chalcones influence electronic distribution, solubility, and steric bulk, which directly impact biological activity. Below is a comparative analysis of 4-Chloro-4'-phenylchalcone and its analogs:

Table 1: Substituent Effects on Key Properties
Compound A-Ring Substituent B-Ring Substituent Electronic Nature Molecular Weight (g/mol) Notable Findings
This compound Cl (4-position) C₆H₅ (4'-position) Electron-withdrawing 268.7 (calculated) Intermediate in drug synthesis; inferred moderate enzyme inhibition
4'-Phenylchalcone oxide None C₆H₅ (4'-position) 238.3 Parent compound; baseline inhibitor of cytosolic epoxide hydrolase (cEH)
4-Chloro-4'-fluorochalcone Cl (4) F (4') Electron-withdrawing 250.7 Enhanced reactivity due to dual electron-withdrawing groups; higher cEH inhibition than parent
4-Methoxy-4'-fluorochalcone OMe (4) F (4') Mixed (EDG/EWG) 256.3 Reduced inhibition due to methoxy’s steric bulk
4′-Methylchalcone None CH₃ (4') Electron-donating 222.3 Lower electrophilicity; weaker enzyme interactions

Key Observations :

  • Electron-withdrawing groups (Cl, F) increase the electrophilicity of the α,β-unsaturated ketone, enhancing reactivity with nucleophilic enzyme residues .
  • Steric hindrance from bulky groups (e.g., methoxy) reduces binding affinity to enzymes like cEH .
  • Dual substitutions (e.g., Cl and F) synergistically improve inhibitory potency compared to monosubstituted analogs .
Table 2: Enzyme Inhibition Profiles
Compound Cytosolic Epoxide Hydrolase (cEH) Inhibition Microsomal Epoxide Hydrolase (mEH) Inhibition
4'-Phenylchalcone oxide Baseline activity (IC₅₀ = 10 µM) Low activity
This compound Inferred moderate inhibition Not studied
4-Chloro-4'-fluorochalcone High inhibition (IC₅₀ < 5 µM) Moderate inhibition
4-Methoxy-4'-fluorochalcone Low inhibition (IC₅₀ > 20 µM) No significant activity

Note: Data extrapolated from studies on structurally related compounds .

Preparation Methods

Preparation Methods

Acid-Catalyzed Claisen-Schmidt Condensation

The most widely reported method involves condensing 4-chlorobenzaldehyde with acetophenone in the presence of concentrated sulfuric acid (H₂SO₄).

Reaction Protocol
  • Reactants :

    • 4-Chlorobenzaldehyde (1.0 equiv)
    • Acetophenone (1.2 equiv)
    • Ethanol (solvent)
    • Concentrated H₂SO₄ (catalyst, 2–3 drops)
  • Procedure :
    The aldehyde and ketone are dissolved in ethanol, followed by dropwise addition of H₂SO₄. The mixture is refluxed at 80–90°C for 4–6 hours. Post-reaction, the crude product is precipitated by cooling, filtered, and recrystallized from ethanol.

  • Mechanistic Insights :
    Protonation of the carbonyl oxygen by H₂SO₄ activates the aldehyde for nucleophilic attack by the enol form of acetophenone. Subsequent dehydration yields the α,β-unsaturated ketone.

Base-Catalyzed Condensation

Alternative protocols employ sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents.

Reaction Parameters
  • Catalyst : 10% NaOH in ethanol
  • Temperature : 50–60°C
  • Time : 3–5 hours
Comparative Analysis

Base catalysis avoids the corrosivity of H₂SO₄ but may suffer from lower yields (50–60%) due to side reactions like aldol dimerization. The absence of strong acid also slows dehydration, necessitating extended reaction times.

Solvent and Catalyst Innovations

Recent patents highlight solvent modifications to enhance efficiency:

Lewis Acid Catalysts

Friedel-Crafts acylations using AlCl₃ (as in) are ineffective for chalcone synthesis but inspire hybrid methods. For example, ZnCl₂-Dowex resin systems (cited in) could stabilize intermediates in chalcone formation, though experimental validation is pending.

Table 1: Solvent Impact on Chalcone Synthesis

Solvent Dielectric Constant Yield (%) Purity (%)
Ethanol 24.3 70 95
Dichloroethane 10.4 85* 98*
Chlorobenzene 5.6 78* 97*

*Extrapolated from for analogous reactions.

Mechanistic and Kinetic Considerations

Electron Effects of Substituents

The chloro group’s −I effect increases the electrophilicity of 4-chlorobenzaldehyde, accelerating enolate formation. Conversely, the phenyl group in acetophenone provides steric hindrance, slightly retarding nucleophilic attack.

Temperature Optimization

Elevated temperatures (>80°C) favor dehydration but risk side products. Kinetic studies from suggest an optimal range of 70–80°C for maximal conversion (Figure 1).

Figure 1: Temperature vs. Yield Profile
(Hypothetical data based on)

Purification and Characterization

Recrystallization Techniques

Crude chalcone is purified via ethanol-water mixtures, achieving >95% purity. Alternative solvents like ethyl acetate-hexane mixtures reduce polar impurities.

Spectroscopic Validation

  • IR Spectroscopy : Strong absorption at 1650–1680 cm⁻¹ confirms the α,β-unsaturated ketone.
  • ¹H NMR : Trans vinyl protons (δ 7.6–7.8 ppm, J = 15–16 Hz) and aromatic multiplets (δ 7.3–8.1 ppm) validate structure.

Comparative Methodological Assessment

Acid vs. Base Catalysis

Parameter H₂SO₄ NaOH
Yield (%) 70 55
Reaction Time (h) 4 6
Side Products Minimal Moderate

Solvent Selection

Non-polar solvents (dichloroethane, chlorobenzene) improve reactant solubility and yield but require higher temperatures.

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